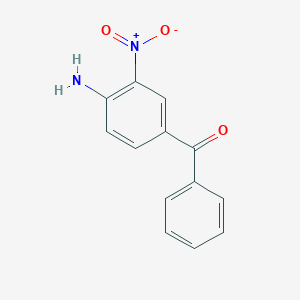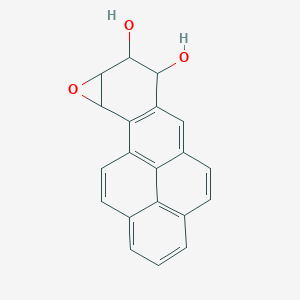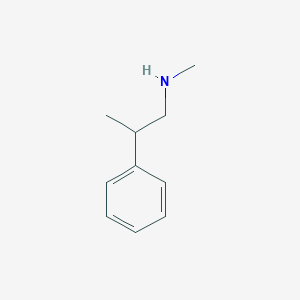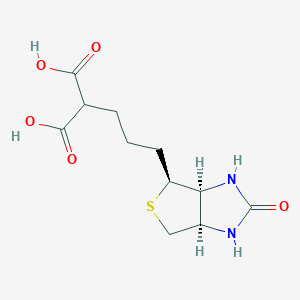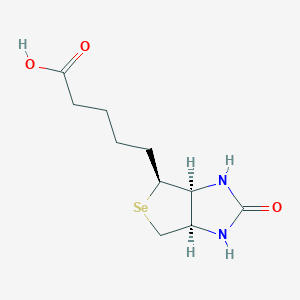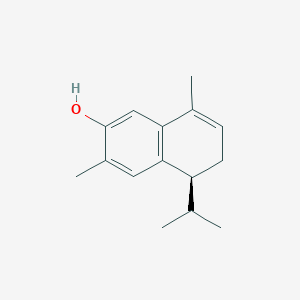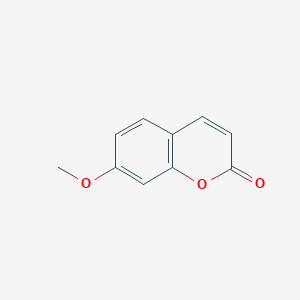
Herniarin
Overview
Description
Herniarin is a natural chemical compound . It can be considered a methoxy derivative of coumarin or a methyl derivative of umbelliferone . This compound is found in Herniaria glabra, Ayapana triplinervis, and in species of the genus Prunus .
Synthesis Analysis
This compound can be synthesized from umbelliferone through enzymatic degradation . In one study, this compound was encapsulated into solid lipid nanoparticles using stearic acid, lecithin, and tween80 by the homogenization method and ultrasound waves .
Molecular Structure Analysis
The molecular structure of this compound was analyzed using Fourier Transform Infrared Spectrometer (FTIR) .
Chemical Reactions Analysis
Umbelliferone, a precursor of this compound, can be transformed to other derivatives including this compound during its simulated extraction under reflux performed in different conditions .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C10H8O3 with a molecular weight of 176.171 . The synthesized this compound-loaded solid lipid nanoparticles showed ideal physicochemical characteristics with acceptable entrapment efficiency .
Scientific Research Applications
Radiation-Induced Genotoxicity and Cytotoxicity Protection : Herniarin has shown potential in protecting against ionizing radiation-induced genotoxicity and cytotoxicity in human peripheral blood lymphocytes. Pretreatment with this compound significantly decreased micronuclei frequency, apoptotic lymphocytes percentage, and ROS levels in irradiated lymphocytes (Al Fares et al., 2021).
Chemoprotective Agent Against Cisplatin-Induced Genotoxicity : Research has indicated that this compound can reduce genotoxicity and apoptosis induced by cisplatin in rat bone marrow cells. This compound treatment before cisplatin exposure significantly decreased apoptotic and necrotic cell percentage and ROS levels in bone marrow cells (Salehcheh et al., 2020).
Neuroprotective Effects in Ischemic Stroke : this compound has demonstrated neuroprotective effects following transient focal cerebral ischemia in rats. Pretreatment with this compound decreased infarct volume, neurological deficits, and inflammatory markers in brain tissues of ischemia-induced rats (Asgharzade et al., 2021).
Enhancement of Cisplatin Cytotoxicity : this compound has been observed to enhance the cytotoxicity of cisplatin in vitro, particularly in transitional cell carcinoma (TCC) cells. Combining this compound with cisplatin resulted in increased chromatin condensation, indicating enhanced cytotoxic effects (Haghighitalab et al., 2014).
Application in Breast Cancer Therapy : this compound-loaded novel plasmonic silver nanoparticles have shown potential in light-activated chemo-photothermal therapy in preclinical models of breast cancer. These nanoparticles served as an efficient drug-delivery vehicle for combined therapeutic modalities (Bose et al., 2020).
Antigenotoxic Activities : this compound, along with other natural dietary coumarins, has demonstrated significant antigenotoxic effects in human lymphocytes exposed to oxidative stress (Rezaee et al., 2014).
Inhibition of Mammary Carcinogenesis : this compound has been observed to inhibit mammary carcinogenesis by modulating specific metabolic pathways and signaling events in breast cancer models (Bose & Pattanayak, 2019).
Antimicrobial Properties : Studies have shown that this compound and similar alkyl ethers are more effective as antimicrobial agents than their parent compound, umbelliferone (Jurd et al., 1971).
Mechanism of Action
Target of Action
7-Methoxycoumarin, also known as Herniarin, primarily targets bacterial and fungal pathogens. It has shown significant antibacterial activity against Ralstonia solanacearum, a devastating plant bacterial pathogen . It also exhibits anti-inflammatory effects by targeting nuclear factor kappa B (NF-κB) and MAPK in macrophages .
Mode of Action
7-Methoxycoumarin interacts with its targets in a way that suppresses their growth and virulence. In the case of Ralstonia solanacearum, it inhibits bacterial growth and biofilm formation . It also suppresses the expression of virulence-associated genes . In macrophages, 7-Methoxycoumarin exerts its anti-inflammatory actions by downregulating NF-κB activation and suppressing the degradation of the inhibitor of NF-κB alpha (IκBα) .
Biochemical Pathways
The compound affects several biochemical pathways. In Ralstonia solanacearum, it impacts the pathways related to biofilm formation and virulence . In macrophages, it influences the NF-κB and MAPK pathways, leading to reduced inflammation .
Result of Action
The action of 7-Methoxycoumarin leads to several molecular and cellular effects. It significantly suppresses bacterial growth and biofilm formation in Ralstonia solanacearum, leading to a decrease in the incidence of tobacco bacterial wilt . In macrophages, it reduces the production of proinflammatory cytokines and decreases the phosphorylation of certain proteins, thereby reducing inflammation .
Action Environment
The action, efficacy, and stability of 7-Methoxycoumarin can be influenced by various environmental factors. For instance, the compound’s antibacterial activity might be affected by the presence of other compounds or environmental conditions in the soil . Furthermore, as a volatile compound found in key lime essential oil and tarragon leaves , its presence and activity could be influenced by factors such as temperature, humidity, and pH.
Safety and Hazards
properties
IUPAC Name |
7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIALPBMIOVAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060196 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.133 mg/mL | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
531-59-9 | |
| Record name | Methylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herniarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxycoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGK72G008A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does herniarin impact cancer cells?
A1: Research suggests this compound exhibits anticancer activity through various mechanisms. In breast cancer models, this compound appears to modulate the liver X receptor-α/β-PI3K-Akt-Maf1 pathway, influencing lipid metabolism and energy consumption in tumor cells []. It also demonstrates cytotoxic and apoptotic effects in breast cancer cell lines, potentially through the upregulation of the Bax protein [].
Q2: Can this compound protect against genotoxicity induced by drugs like cisplatin?
A2: Studies suggest that pre-treatment with this compound can mitigate cisplatin-induced genotoxicity and apoptosis in rat bone marrow cells. This protective effect is attributed to a reduction in micronuclei formation, decreased reactive oxygen species levels, and modulation of apoptotic pathways [].
Q3: Does this compound offer protection against radiation-induced damage?
A3: Research indicates that this compound may protect human lymphocytes from ionizing radiation-induced damage. Pre-treatment with this compound was found to reduce micronuclei frequency, apoptosis, and reactive oxygen species levels in irradiated lymphocytes, suggesting a potential radioprotective effect [].
Q4: How does this compound interact with bladder cancer cells?
A4: this compound demonstrates multifaceted effects on bladder cancer cells, impacting cell viability, migration, cell cycle progression, and apoptosis induction. It induces cell cycle arrest at different phases depending on the bladder cancer cell line's grade and invasiveness [].
Q5: Does this compound exhibit anti-inflammatory activity?
A5: Studies suggest that this compound, alongside other compounds from Distictis buccinatoria, possesses anti-inflammatory properties. In a mouse model, this compound significantly inhibited 12-O-tetradecanoylphorbol-13-acetate-induced auricular edema [].
Q6: Does this compound have an effect on muscle atrophy?
A6: Research indicates that an ethanol extract of chamomile, containing this compound as one of its active components, can ameliorate muscle atrophy in a mouse model. This effect is linked to the modulation of protein catalytic pathways, myogenesis, and mitochondrial function [].
Q7: What is the molecular formula and weight of this compound?
A7: this compound (7-methoxycoumarin) has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.
Q8: What spectroscopic data are available for this compound?
A8: this compound's structure is confirmed through various spectroscopic techniques. 1H NMR and 13C NMR data are extensively reported, revealing characteristic signals for its coumarin structure and the methoxy substituent [, , , ]. UV and IR spectroscopy data further support its aromatic nature and the presence of specific functional groups [, ].
Q9: What is known about the metabolism of this compound in rats?
A9: Studies on rats show that this compound undergoes extensive metabolism. It is primarily metabolized into 2-hydroxy-4-methoxyphenylacetic acid, along with other metabolites such as 2-hydroxy-4-methoxyphenylpropionic acid and 2,4-dihydroxyphenylpropionic acid. Conjugated metabolites, including umbelliferone and 3,7-dihydroxycoumarin, are also excreted [].
Q10: Does the gut microflora play a role in this compound metabolism?
A10: Yes, the rat caecal microflora contributes to the metabolism of this compound, further demonstrating its complex metabolic fate [].
Q11: What analytical techniques are employed to quantify this compound in plant materials?
A11: Various methods, including GC-MS, HPLC, and HPLC-PAD-MS, are used for the qualitative and quantitative analysis of this compound in plant materials. These techniques allow for the separation, identification, and quantification of this compound alongside other compounds present in complex plant matrices [, , , , ].
Q12: Are there specific extraction methods for isolating this compound from plant sources?
A12: Several extraction techniques are employed for this compound isolation, including solvent extraction, supercritical fluid extraction, and ultrasound-assisted extraction. These methods offer varying degrees of selectivity, efficiency, and environmental impact [, , ].
Q13: Is there any information available regarding the toxicity of this compound?
A13: While this compound exhibits various biological activities, information regarding its toxicity and long-term effects is limited and requires further investigation.
Q14: Are there known cases of allergic reactions to this compound?
A14: this compound has been identified as a potential allergen in some cases. For instance, it has been reported as a potential sensitizer in chamomile, which can lead to allergic contact dermatitis and other allergic reactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







